molecular formula C15H20N4O B2532820 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795479-76-3

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2532820
CAS No.: 1795479-76-3
M. Wt: 272.352
InChI Key: YXVKUEBFAACGJB-UHFFFAOYSA-N
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Description

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a hybrid organic compound featuring a bicyclic norbornene-derived carbonyl group and a 1,2,3-triazole-substituted piperidine ring. The bicyclo[2.2.1]hept-5-ene (norbornene) moiety imparts structural rigidity, while the triazole group offers hydrogen-bonding capabilities and metabolic stability. The compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and acylation to introduce the bicycloheptene carbonyl group .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-15(14-10-11-1-2-12(14)9-11)18-6-3-13(4-7-18)19-8-5-16-17-19/h1-2,5,8,11-14H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVKUEBFAACGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and CuAAC to enhance efficiency and scalability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Compounds with triazole rings are known for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The incorporation of bicyclic structures enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole-containing compounds have also been explored. Research shows that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.

Enzyme Inhibition

The compound's piperidine moiety is associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease . The inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are important in managing urinary tract infections.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies reveal that hydrophobic interactions play a significant role in binding affinity, which is crucial for the development of effective drug candidates .

Case Studies

StudyYearFindings
Synthesis and Evaluation of Triazole Derivatives2014Identified antimicrobial activity against Salmonella typhi; promising lead molecules for further development .
Anticancer Activity of Triazole Compounds2020Demonstrated significant cytotoxic effects on cancer cell lines; potential for further clinical investigation .
Anti-inflammatory Potential2020Showed inhibition of TNF-alpha production in vitro; suggests therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A systematic comparison of structurally related piperidine-triazole derivatives highlights key differences in substituents, synthetic routes, and pharmacological implications. Below is a detailed analysis:

Compound Name Structural Features Synthesis Method Pharmacological Properties References
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine Bicycloheptene carbonyl (rigidity), 1H-1,2,3-triazole (hydrogen bonding) Likely CuAAC for triazole, acylation for bicycloheptene Potential CNS activity due to piperidine; enhanced specificity from rigid bicyclic scaffold
1-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine Benzyl group (lipophilic), 4-phenyl-triazole (π-π interactions) CuAAC with phenylacetylene, benzyl substitution CNS-targeting applications (e.g., dopamine receptor modulation)
Fluorinated triazole-piperidine derivatives () Multiple triazoles, perfluorinated chains (high electronegativity, stability) Multi-step synthesis with fluorinated reagents Antiviral or imaging agents (fluorine enhances bioavailability and metabolic resistance)
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid Fluorophenyl (electron-withdrawing), carboxylic acid (hydrogen bonding) CuAAC followed by carboxylation Antibacterial activity (carboxylic acid enhances target binding)
1-{bicyclo[2.2.1]hept-5-en-2-yl}-1-phenyl-3-(piperidin-1-yl)propan-1-ol Bicycloheptene, phenylpropanol (steric bulk, hydroxyl group) Nucleophilic substitution or Grignard addition Analgesic or neurological effects (hydroxyl group for solubility)

Key Differentiators

Rigidity vs.

Electron-Deficient Substituents : Unlike fluorinated derivatives (), the target lacks electron-withdrawing groups, which may reduce metabolic stability but improve solubility .

Triazole Positioning : The 1H-1,2,3-triazol-1-yl group at position 4 of piperidine enables distinct hydrogen-bonding interactions compared to 4-phenyl or fluorophenyl substituents .

Pharmacological Implications

  • Target Compound: The rigid bicycloheptene scaffold may enhance selectivity for enzymes with deep hydrophobic pockets (e.g., kinases or GPCRs).
  • Fluorinated Derivatives () : Fluorine atoms improve metabolic resistance and lipophilicity, making them suitable for antiviral or long-acting therapeutics .
  • Benzyl-Substituted Analog () : The benzyl group’s lipophilicity favors CNS penetration, suggesting applications in neurological disorders .

Research Findings and Data Tables

Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target compound 2.8 313.4 4
1-benzyl-4-(4-phenyl-triazol-1-yl)piperidine 3.5 333.4 3
Fluorinated derivative () 4.1 897.6 7
1-((1-(2-Fluorophenyl)-triazol-5-yl)methyl)piperidine-4-carboxylic acid () 1.9 333.3 5

Biological Activity

The compound 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula: C14_{14}H20_{20}N4_{4}O
  • Molecular Weight: 264.32 g/mol
  • CAS Number: 436811-00-6

The compound features a bicyclic core with a piperidine ring and a triazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various bacterial strains. For instance, studies have shown that triazole-containing compounds can inhibit the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

The compound has been evaluated for its anticancer potential in various in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines by activating the mitochondrial pathway. This is primarily mediated through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)10Induction of apoptosis via ROS
MCF-7 (Breast Cancer)15Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Mitochondrial dysfunction leading to cell death

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in disease pathways. Notably, it has shown potent inhibition against cathepsin C, an enzyme implicated in various inflammatory diseases . The selectivity towards cathepsin C over other cathepsins suggests potential for therapeutic applications in treating conditions such as cystic fibrosis and certain cancers.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration, it was found to reduce oxidative stress and improve neuronal survival rates. This effect is attributed to its ability to modulate neuroinflammatory responses .

Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial activity of various derivatives of bicyclo[2.2.1]heptene compounds against common pathogens. The results indicated that modifications at the carbonyl position significantly enhanced activity against Gram-positive bacteria .

Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines, the compound exhibited varying degrees of cytotoxicity. The most pronounced effects were observed in HeLa cells, where it triggered apoptosis through ROS-mediated pathways .

Study 3: Enzyme Inhibition Profile

A detailed enzyme inhibition assay revealed that the compound selectively inhibited cathepsin C with an IC50 value significantly lower than that observed for other cathepsins, highlighting its potential as a targeted therapeutic agent .

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